磷酸锂

描述

Lithium phosphate (Li3PO4) is an inorganic compound that is insoluble in water . It is a gray, red-grey, brown, or black solid . It is used as a conductive thin-film electrolyte for the fabrication of high-performance energy storage devices such as lithium-ion batteries and other lithium-based rechargeable batteries . It also exists naturally in the form of the mineral triphylite .

Synthesis Analysis

Lithium phosphate can be prepared by two different methods. The first method is a wet chemical reaction between LiOH and H3PO4 . The second method is a solid-state reaction between Li2O and P2O5 . Another study also mentioned the use of solid-phase oxidant sodium persulfate (Na2S2O8) as a mechanochemical co-grinding agent for the synthesis of lithium phosphate .Molecular Structure Analysis

The crystal structure of Li3PO4 has been investigated using X-ray diffraction (XRD) analysis . The results show that Li3PO4 prepared by wet chemical reaction belongs to the orthorhombic unit cell of β-Li3PO4 with space group Pmn21 .Chemical Reactions Analysis

The kinetics of lithium phosphate precipitation in a supersaturated solution have been studied by monitoring the turbidity of a well-stirred reactant mixture at different concentrations and temperatures . The constructed reaction kinetic model that includes consecutive reversible complex formation preceding the heterogeneous reaction provides data which quantitatively match the experimental results .Physical And Chemical Properties Analysis

Lithium phosphate is majorly used in the form of a conductive thin-film electrolyte for the fabrication of a variety of high-performance energy storage devices such as lithium-ion batteries and other lithium-based rechargeable batteries . The physical and chemical properties of lithium phosphate were compared using basic lithium phosphate as the isomerization catalyst for propylene oxide .科学研究应用

1. 锂离子电池的电极材料

磷酸锂,特别是磷酸铁锂(LFP),被广泛用作锂离子电池的电极材料。其热稳定性和结构稳定性源于强P-O键,这是其在此应用中取得成功的主要原因。此外,LFP的性质鼓励了对其他金属磷酸盐进行类似用途的探索 (Henderick et al., 2022)。

2. 储能技术

在储能技术领域,锂磷酸盐的作用不仅限于锂离子电池,还延伸到钠离子电池(SIBs)。由于SIBs的化学性质类似于锂离子电池,锂磷酸盐在这一领域的应用标志着其在下一代储能解决方案中的适应性和重要性 (Hwang et al., 2017)。

3. 阻燃电解质

研究锂磷酸盐化合物的阻燃性能,增强锂离子电池的安全性。这些性质对于开发更安全的电池技术起着重要作用 (Jiang et al., 2022)。

4. 电化学性质和高功率应用

研究锂磷酸盐的电化学性质,特别是其在高功率锂离子电池中的应用,对于车辆电气系统和其他高能量需求应用至关重要。重点是优化这些应用的性能特征,如内阻和容量 (Bank et al., 2021)。

5. 纳米材料和电导率

锂磷酸盐的应用延伸到纳米材料领域,在这个领域的应用显示出电导率的显著提高。这一方面对于提高锂离子电池的性能至关重要 (Pietrzak et al., 2011)。

6. 用于电池阴极的高通量第一性原理分析

对磷酸盐材料,包括锂磷酸盐,进行高通量第一性原理分析,可以提供这些材料作为锂离子电池阴极时的容量、电压、比能量、能量密度和热稳定性的见解。这项研究对于理解锂磷酸盐在电池技术中的极限和潜力至关重要 (Hautier et al., 2011)。

7. 可充电电池的阴极材料

锂钒磷酸盐作为可充电锂离子电池的阴极材料,突显了其优越的电化学性质,如高比能量和良好的循环稳定性。这种应用凸显了其在不断发展的电池技术中的重要性 (Tao et al., 2015)。

安全和危害

Lithium phosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Lithium phosphate is an important material today in battery technology and catalysis . The lithium iron phosphate battery offers an alternative in the electric vehicle market . It could diversify battery manufacturing, supply chains, and EV sales in North America and Europe . The lithium iron phosphate battery market is projected to grow significantly in the coming years, driven by the increasing demand for electric vehicles and renewable energy storage solutions .

属性

IUPAC Name |

trilithium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQULNDIKKJZPH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

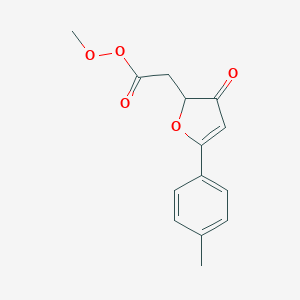

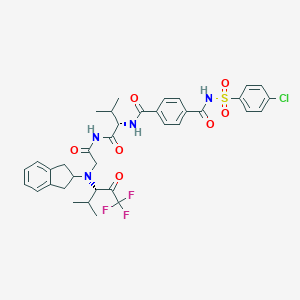

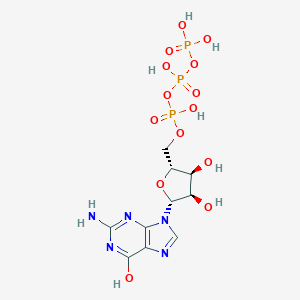

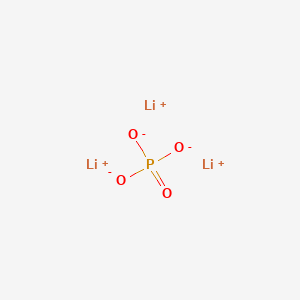

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889590 | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium phosphate | |

CAS RN |

10377-52-3 | |

| Record name | Lithium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QM4K05Q74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。